Methyl 6-acetyl-2-(5,6-dihydro-1,4-dioxine-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
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Description
Methyl 6-acetyl-2-(5,6-dihydro-1,4-dioxine-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C16H18N2O6S and its molecular weight is 366.39. The purity is usually 95%.
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Biological Activity
Methyl 6-acetyl-2-(5,6-dihydro-1,4-dioxine-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's structure, synthesis, and biological activity, particularly its anticancer properties and mechanisms of action.
Compound Structure and Properties
The molecular formula of this compound is C20H20N2O6S. The compound features a thieno[2,3-c]pyridine core along with various functional groups that are believed to contribute to its biological activity. The presence of heterocycles and specific substituents enhances its reactivity and interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common synthetic pathways may include:
- Formation of the Thieno[2,3-c]pyridine Core : Utilizing precursors that undergo cyclization reactions.
- Acetylation : Introduction of the acetyl group at the appropriate position.
- Carboxamide Formation : Reacting with dioxine derivatives to form the carboxamide linkage.
These steps are crucial for constructing the intricate structure while allowing for modifications that can enhance biological activity.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. Notably:
- Hedgehog Signaling Pathway Inhibition : Compounds in this class have been shown to inhibit the Hedgehog (Hh) signaling pathway, which is critical in regulating cell proliferation and differentiation. Dysregulation of this pathway is implicated in various cancers .
The anticancer activity is primarily attributed to:
- Inhibition of Tumor Cell Growth : Studies have demonstrated that methyl 6-acetyl compounds can significantly inhibit the growth of various cancer cell lines. For instance:
- Targeting Specific Pathways : The compound may interact with key enzymes or receptors involved in oncogenic signaling pathways.
Case Studies
Several studies have explored the biological activity of related compounds:
- Study on Hedgehog Inhibitors : A series of compounds were synthesized and evaluated for their ability to inhibit Hh signaling in Shh-Light 2 cells. The most potent inhibitors showed nanomolar concentrations required for effective inhibition .
- Anticancer Evaluation : A recent study evaluated a library of derivatives for their anticancer activities against ovarian and breast cancer cells. The findings indicated significant inhibition rates below 40%, suggesting effective cytotoxicity .
Properties
IUPAC Name |
methyl 6-acetyl-2-(2,3-dihydro-1,4-dioxine-5-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O6S/c1-9(19)18-4-3-10-12(7-18)25-15(13(10)16(21)22-2)17-14(20)11-8-23-5-6-24-11/h8H,3-7H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIVAXSAFPVFUQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=COCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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